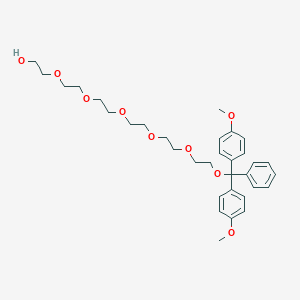

O1-(Dimethoxytrityl)hexaethylene glycol

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O9/c1-35-31-12-8-29(9-13-31)33(28-6-4-3-5-7-28,30-10-14-32(36-2)15-11-30)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-34/h3-15,34H,16-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXARFLYKYWWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146456 | |

| Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123706-69-4 | |

| Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123706-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG)

Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Oligonucleotide Process Engineers, and Drug Discovery Scientists.

Executive Summary: The Gateway to Hydrophilic Spacing

O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) is the critical intermediate in the production of "Spacer 18" phosphoramidites. In the high-stakes field of therapeutic oligonucleotide development (ASOs, siRNAs, Aptamers), steric hindrance and poor solubility are frequent failure points. DMT-HEG serves as the modular solution to these problems.

This guide details the physicochemical architecture, synthesis logic, and downstream utility of DMT-HEG. Unlike standard alkyl linkers, the hexaethylene glycol backbone provides a bio-inert, hydrophilic bridge that resists non-specific protein adsorption while maintaining precise molecular distance (~18–20 Å).

Molecular Architecture & Physicochemical Properties

DMT-HEG is a mono-protected derivative of hexaethylene glycol. Its asymmetry is its functional feature: the acid-labile DMT group protects one terminus, while the free hydroxyl group remains available for functionalization (typically phosphitylation).

Table 1: Physicochemical Profile

| Property | Specification / Value |

| IUPAC Name | 17-(bis(4-methoxyphenyl)(phenyl)methoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol |

| Common Name | DMT-Hexaethylene Glycol; DMT-Spacer 18 Alcohol |

| Molecular Formula | C₃₃H₄₂O₈ |

| Molecular Weight | ~566.68 g/mol |

| Appearance | Viscous pale yellow oil or amorphous solid (grade dependent) |

| Solubility | Soluble in DCM, Acetonitrile, THF, Ethyl Acetate |

| TLC Visualization | Orange/Red spot upon exposure to HCl vapor (Trityl cation) |

| Stability | Stable under basic/neutral conditions; hydrolyzes in acid (pH < 4) |

Synthetic Utility: The "Spacer 18" Logic

In solid-phase oligonucleotide synthesis (SPOS), DMT-HEG is rarely used directly. Instead, it is the precursor to Spacer 18 Phosphoramidite .

Why "Spacer 18"? The hexaethylene glycol chain contains 18 atoms in its backbone (6 oxygen, 12 carbon). This length is optimal for:

-

Disrupting Secondary Structures: Inserting a spacer prevents the formation of unwanted hairpin loops in longmers.

-

Bioconjugation: It projects a label (e.g., Biotin, Fluorophore) away from the DNA/RNA strand, preventing quenching or steric interference with hybridization.

Visualization: The Functional Role in Synthesis

The following diagram illustrates the transformation of DMT-HEG into the active phosphoramidite and its insertion into an oligonucleotide chain.

Figure 1: The synthetic trajectory of DMT-HEG from raw material to bioactive linker.[1][2][3][4]

Experimental Protocol: Synthesis of DMT-HEG

Expertise Note: The synthesis of mono-protected symmetrical diols is statistically challenging. A 1:1 reaction with DMT-Cl yields a mixture of unreacted diol (25%), mono-DMT (50%), and di-DMT (25%). The Fix: To maximize yield and simplify purification, we utilize a High-Dilution Excess Strategy .

Reagents

-

Hexaethylene glycol (HEG): 5.0 equivalents (Critical for statistical favorability)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl): 1.0 equivalent

-

Pyridine (anhydrous): Solvent/Base

-

Dichloromethane (DCM): Extraction solvent

Step-by-Step Methodology

-

Preparation: Dry the HEG by co-evaporation with anhydrous pyridine (2x) to remove trace water. Water competes with HEG for DMT-Cl, forming DMT-OH.

-

Reaction:

-

Dissolve 5.0 eq of HEG in anhydrous pyridine (0.2 M concentration relative to DMT-Cl).

-

Cool to 0°C under Argon atmosphere.

-

Add 1.0 eq of DMT-Cl dissolved in minimal pyridine dropwise over 2 hours.

-

Why? Slow addition ensures DMT-Cl always encounters an excess of free diol, discouraging the second protection.

-

-

Quenching: After 4 hours (monitor by TLC), quench with Methanol (5 mL) to scavenge unreacted DMT-Cl.

-

Workup (The "Chromatography-Free" Approach):

-

Evaporate pyridine under reduced pressure.

-

Dissolve residue in DCM and wash with 5% NaHCO₃ (aq) and Brine.

-

Crucial Purification Step: The excess HEG is water-soluble. The di-DMT impurity is highly lipophilic. The target mono-DMT is amphiphilic.

-

Perform a back-extraction: Extract the organic layer with water (3x). The unreacted HEG moves to the aqueous phase. The organic phase retains Mono-DMT and Di-DMT.

-

-

Final Purification:

-

If high purity (>98%) is required for pharma-grade applications, flash chromatography is mandatory.

-

Stationary Phase: Silica gel (neutralized with 1% Triethylamine to prevent acid-catalyzed detritylation).

-

Eluent: 0% → 5% Methanol in DCM.

-

Observation: Di-DMT elutes first (non-polar); Mono-DMT elutes second; HEG stays on the column or elutes very late.

-

Applications in Drug Development[10]

A. Pharmacokinetic (PK) Modulation

Attaching DMT-HEG (via phosphoramidite chemistry) to the 5'-end of an aptamer or siRNA increases the hydrodynamic radius. This reduces renal clearance rates without the immunogenicity issues sometimes associated with high-molecular-weight PEG polymers [1].

B. Antibody-Drug Conjugates (ADCs)

DMT-HEG serves as a non-cleavable hydrophilic spacer between the antibody and the cytotoxic payload. The hydrophilicity of the HEG chain masks the hydrophobicity of payloads (like PBD dimers), preventing aggregation of the ADC in formulation [2].

C. Surface Immobilization (DNA Chips)

When immobilizing DNA probes onto solid surfaces (glass slides, gold nanoparticles), direct attachment often leads to "laying down" of the strand, making it inaccessible for hybridization. A DMT-HEG spacer lifts the oligo off the surface, increasing hybridization efficiency by up to 10-fold due to reduced steric hindrance [3].

Quality Control & Analytics

Trusting the reagent is paramount. Use this self-validating analytical triad:

TLC (Thin Layer Chromatography)[11]

-

Plate: Silica Gel 60 F254.

-

Solvent: 5% MeOH in DCM.

-

Visualization: Expose to HCl fumes.

-

Result: Instant bright orange/red spot (DMT cation). If the spot does not turn orange, it is not tritylated.

-

Rf Values: Di-DMT (~0.8), Mono-DMT (~0.4), HEG (~0.05).

-

1H-NMR (Proton NMR)

-

Solvent: CDCl₃ or DMSO-d6.

-

Diagnostic Peaks:

-

δ 6.8–7.4 ppm (Multiplet): Aromatic protons of the DMT group.

-

δ 3.79 ppm (Singlet): Methoxyl groups (-OCH₃) of DMT (Integration should match 6H).

-

δ 3.5–3.7 ppm (Large Multiplet): The PEG backbone (-CH₂CH₂O-).

-

Validation Logic: Integration ratio of Aromatic protons to PEG protons confirms the Mono vs. Di substitution.

-

Mass Spectrometry (ESI-MS)[11]

-

Mode: Positive Ion Mode.

-

Target Ion: [M + Na]⁺ or [M + K]⁺.

-

Warning: Trityl groups are labile. Avoid acidic matrices. Use Ammonium Acetate buffer.

References

-

Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: A Novel Technology to Release Native Interferon alpha2 over a Prolonged Time Period." Journal of Medicinal Chemistry. Link

-

Lyon, R. P., et al. (2015). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Link

-

Steel, A. B., et al. (2000). "Electrochemical Quantitation of DNA Immobilized on Gold." Analytical Chemistry. Link

-

Glen Research. "Spacer Phosphoramidites: 18, 9, C3, C12." Glen Research Technical Monographs. Link

-

Thermo Fisher Scientific. "Linker and Spacer Phosphoramidites." Thermo Fisher Scientific Product Guide. Link

Sources

Technical Whitepaper: O1-(Dimethoxytrityl)hexaethylene glycol

Physicochemical Profiling, Synthetic Utility, and Application in Bioconjugation

Executive Summary

O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) serves as a critical intermediate in the field of nucleic acid chemistry and bioconjugation. Functioning primarily as a hydrophilic spacer, it bridges the gap between rigid biological scaffolds (such as oligonucleotides) and functional modifiers (fluorophores, cholesterol, or surfaces). Its structural duality—combining a lipophilic, acid-labile dimethoxytrityl (DMT) protecting group with a hydrophilic hexaethylene glycol (HEG) chain—enables unique "DMT-on" purification strategies and precise solubility modulation. This guide details its chemical properties, synthesis, and deployment in solid-phase synthesis.

Physicochemical Profile

DMT-HEG exists at the intersection of polymer chemistry and small-molecule organic synthesis. Unlike polydisperse PEGs, it is a discrete molecular entity (

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

| Common Name | DMT-Hexaethylene Glycol; DMT-HEG; Monoprotected Spacer 18 |

| CAS Number | 123706-69-4 |

| Molecular Formula | |

| Molecular Weight | 584.71 g/mol |

| Appearance | Colorless to pale yellow viscous oil or waxy solid |

| Solubility | Soluble in Dichloromethane (DCM), Acetonitrile (ACN), Ethyl Acetate, Pyridine.[1] Insoluble in Hexane, Water (unless deprotected). |

| R | ~0.4 (DCM:MeOH 95:5) on Silica Gel |

Chemical Biology & Mechanistic Logic

The utility of DMT-HEG relies on the orthogonal reactivity of its two terminal groups. Understanding this mechanism is vital for troubleshooting synthesis failures.

2.1 The DMT Protecting Group (5'-End Mimic)

-

Acid Lability: The DMT group is removed (deprotected) using mild acids like Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM.

-

Mechanism: Protonation of the ether oxygen leads to the cleavage of the C-O bond, generating a resonance-stabilized, bright orange dimethoxytrityl cation (

).[2] This colorimetric release allows for real-time monitoring of coupling efficiency (Trityl Assay). -

Lipophilicity: The bulky aromatic rings provide a "hydrophobic handle," enabling Reverse-Phase HPLC or cartridge purification (e.g., Glen-Pak™) where the full-length product is retained while failure sequences elute.

2.2 The Hexaethylene Glycol Chain (The Spacer)

-

Solubility Modulation: The HEG chain disrupts secondary structures in oligonucleotides (like G-quadruplexes) and increases the aqueous solubility of hydrophobic conjugates (e.g., PROTACs).

-

Steric Distance: It provides a ~20 Å flexible arm, reducing steric hindrance between a probe (e.g., Biotin) and its target (e.g., Streptavidin).

Visualization: Structural Functional Zones

Figure 1: Functional segmentation of DMT-HEG.[3] The DMT group confers lipophilicity and acid sensitivity, while the hydroxyl group serves as the attachment point for phosphoramidite functionalization.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective mono-protection of hexaethylene glycol to prevent di-DMT formation.

Reagents:

-

Hexaethylene glycol (Dry, 5.0 eq)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.0 eq)

-

Pyridine (Anhydrous, Solvent)

-

Triethylamine (TEA) (Catalytic)

Methodology:

-

Preparation: Co-evaporate hexaethylene glycol (HEG) with anhydrous pyridine (

) to remove trace water. Dissolve in fresh anhydrous pyridine (0.2 M relative to DMT-Cl). -

Addition: Cool the HEG solution to 0°C under

atmosphere. Add DMT-Cl dropwise over 30 minutes. Note: The excess HEG is critical to statistically favor the mono-protected product over the di-protected byproduct. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The product will appear as a UV-active spot that turns orange upon acid spray/heating.

-

Workup: Quench with MeOH (5 mL). Evaporate pyridine under reduced pressure. Dissolve residue in DCM and wash with 5%

(aq) and Brine. -

Purification: Flash column chromatography (Silica gel). Elute with DCM

5% MeOH/DCM (+0.5% TEA to prevent acid-catalyzed detritylation on silica). -

Yield: Typical yields range from 60–75%.

Protocol B: Conversion to Phosphoramidite (Spacer 18 Amidite)

Objective: Activation for automated oligonucleotide synthesis.

Reagents:

-

DMT-HEG (1.0 eq)

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq)

-

Tetrazole (Activator) or DCI

-

DCM (Anhydrous)

Methodology:

-

Dissolve dry DMT-HEG in anhydrous DCM.

-

Add phosphitylating reagent and activator under Argon.

-

Stir for 1–2 hours at RT.

-

Wash: Rapidly wash with saturated

(cold). -

Precipitate: Precipitate into cold Hexane or Pentane to remove excess phosphitylating reagent.

-

Storage: Store at -20°C under Argon.

Application in Solid-Phase Synthesis

When used as "Spacer 18" in automated synthesis, the coupling cycle is identical to standard nucleosides, but the coupling time is often extended due to the flexibility of the chain.

Visualization: The Spacer 18 Coupling Cycle

Figure 2: Integration of DMT-HEG into the standard phosphoramidite synthesis cycle. Note that oxidation stabilizes the linkage before the next DMT removal.

Quality Control & Analytics

Verification of the DMT-HEG structure requires confirming the presence of the aromatic DMT region and the aliphatic PEG backbone.

NMR Characterization (Representative Data)

-

NMR (300 MHz,

- 7.20–7.45 (m, 9H, Aromatic trityl).

- 6.80–6.85 (d, 4H, Aromatic anisyl).

-

3.79 (s, 6H,

-

3.55–3.70 (m, ~22H, PEG backbone

-

3.25 (t, 2H,

-

2.50 (br s, 1H,

Mass Spectrometry

-

ESI-MS (+): Expect

peak at ~607.7 m/z. -

Key Fragment: A strong signal at 303 m/z indicates the stable DMT cation (

), confirming the protecting group's presence.

Storage and Handling

-

Stability: The ether linkage is stable to base but highly sensitive to acid. Avoid exposure to acidic vapors (e.g., HCl, acetic acid) in the lab atmosphere.

-

Storage: Store neat oil/wax at -20°C. If converted to phosphoramidite, it must be stored strictly anhydrous under inert gas to prevent hydrolysis of the P-N bond.

-

Toxicity: Generally considered low toxicity (similar to PEGs), but the DMT-Cl precursor is an irritant. Handle with standard PPE.

References

-

Glen Research. (n.d.). Spacer Phosphoramidites: Spacer 18 (HEG).[4] Retrieved from [Link]

-

PubChem. (2025). O1-(Dimethoxytrityl)tetraethylene glycol (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

Khanal, A., et al. (2024).[5] Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis: The Mechanism of Detritylation.[2] Retrieved from [Link]

Sources

Technical Deep Dive: O1-(Dimethoxytrityl)hexaethylene Glycol (DMT-HEG)

Structure, Function, and Applications in High-Fidelity Oligonucleotide Synthesis

Executive Summary

In the precise architecture of functional oligonucleotides—whether for aptameric drug delivery, diagnostic arrays, or antisense therapeutics—spacing is as critical as sequence. O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) serves as the premier hydrophilic linker, providing an 18-atom flexible spacer arm that mitigates steric hindrance and enhances the bioavailability of conjugated moieties.

This guide analyzes the physicochemical properties of DMT-HEG, its critical role in overcoming the "surface effect" in solid-phase synthesis, and provides validated protocols for its integration into drug development workflows. Unlike hydrophobic alkyl spacers (e.g., C3, C12), DMT-HEG leverages the solvation properties of polyethylene glycol (PEG) to improve hybridization kinetics and reduce non-specific aggregation.

Chemical Architecture & Properties[1]

Structural Analysis

DMT-HEG (CAS: 123706-69-4) consists of a hexaethylene glycol backbone mono-protected with a 4,4'-dimethoxytrityl (DMT) group. The molecule is designed with dual functionality:

-

The DMT Group: Acts as an acid-labile protecting group, allowing for quantification of coupling efficiency (via trityl monitoring) and compatibility with standard phosphoramidite cycles.

-

The HEG Chain: A sequence of 6 ethylene oxide units ((CH₂CH₂O)₆) that imparts hydrophilicity and flexibility.

Key Physicochemical Data:

| Property | Value |

|---|---|

| IUPAC Name | 17-(bis(4-methoxyphenyl)(phenyl)methoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol |

| Molecular Formula | C₃₃H₄₄O₉ |

| Molecular Weight | 584.70 g/mol |

| Spacer Length | ~18 Atoms (~20-23 Å extended) |

| Hydrophobicity (LogP) | ~2.5 (Significantly lower than C18 alkyl equivalents) |

| Appearance | Viscous oil or low-melting solid |[1][2]

Visualization of Chemical Logic

The following diagram illustrates the structural segmentation of DMT-HEG and its transition into a reactive phosphoramidite for synthesis.

Functional Mechanism: The Spacer Effect[4][5]

Overcoming Steric Hindrance

In solid-phase assays or bead-based capture systems, oligonucleotides attached directly to a surface often suffer from poor hybridization efficiency due to steric crowding and surface-charge repulsion. DMT-HEG introduces a vertical "lift," moving the active sequence into the solution phase.

Comparative Analysis of Spacers:

| Spacer Type | Composition | Hydrophilicity | Primary Application |

| Spacer C3 | Propyl (3-carbon) | Low (Hydrophobic) | 3'-blocking (preventing extension). |

| Spacer C12 | Dodecyl (12-carbon) | Very Low (Hydrophobic) | Hydrophobic anchoring in membranes. |

| Spacer 9 (TEG) | Triethylene Glycol | High | Short hydrophilic spacing. |

| Spacer 18 (HEG) | Hexaethylene Glycol | Very High | Ideal for hairpin loops, surface probes, and aptamers. |

Mechanism of Action Diagram

The diagram below details how DMT-HEG facilitates target accessibility compared to a direct linkage.

Experimental Protocols

Synthesis of DMT-HEG (Mono-Protection)

Objective: Selectively protect one hydroxyl group of hexaethylene glycol with DMT to create the precursor for phosphoramidite synthesis.

Reagents:

-

Hexaethylene glycol (HEG) (Excess, >3 equivalents)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)[4]

-

Triethylamine (TEA)

Protocol:

-

Preparation: Dry Hexaethylene glycol by co-evaporation with anhydrous pyridine (2x) to remove trace water.

-

Reaction Setup: Dissolve HEG (30 mmol) in anhydrous pyridine (50 mL) under an argon atmosphere. Cool to 0°C.

-

Controlled Addition: Dissolve DMT-Cl (10 mmol) in 20 mL of DCM. Add this solution dropwise to the stirring HEG solution over 2 hours.

-

Expert Insight: The use of 3:1 excess of HEG and slow addition is critical to minimize the formation of the bis-DMT byproduct (DMT-HEG-DMT).

-

-

Quenching: Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The Product (DMT-HEG-OH) will appear as a major spot (Rf ~0.4), distinct from the bis-DMT (Rf ~0.8) and unreacted HEG (Rf ~0.0). Quench with MeOH (5 mL).

-

Workup: Evaporate solvent. Dissolve residue in DCM (100 mL) and wash with 5% NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[5]

-

Purification: Flash chromatography on silica gel. Elute with DCM containing 1% TEA (to protect the acid-labile DMT group), increasing polarity to 5% MeOH/DCM.

-

Validation:

-

Yield: Expect 60-75%.

-

Appearance: Pale yellow oil.

-

Integration into Solid-Phase Oligonucleotide Synthesis (SPOS)

When using the phosphoramidite derivative (DMT-HEG-PA), the coupling protocol requires modification due to the viscosity and flexibility of the spacer.

Coupling Parameters:

-

Concentration: 0.1 M in Anhydrous Acetonitrile.

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Coupling Time: Extend to 6–10 minutes (standard nucleosides are 2–3 mins). The flexible chain has slower diffusion kinetics into the pore structure of CPG supports.

-

Oxidation: Standard Iodine/Water/Pyridine.

-

Capping: Standard Acetic Anhydride/N-Methylimidazole.

Applications in Drug Development[1][5]

Aptamer Optimization

In the development of aptamer-based therapeutics (e.g., Macugen), PEGylation is used to increase half-life. However, direct attachment of high-MW PEG can shield the aptamer's binding site.

-

Solution: DMT-HEG is used as a "linker-spacer" between the high-MW PEG and the aptamer. This restores the aptamer's conformational freedom, ensuring high affinity (

in nanomolar range) is maintained [1].

Diagnostic Microarrays

For DNA chips, probes are immobilized on glass or silicon.

-

Problem: Probes <20 nt lying flat on the surface are inaccessible to target DNA.

-

DMT-HEG Solution: Inserting 2-3 units of Spacer 18 (HEG) creates a ~40-60 Å vertical extension, significantly increasing signal-to-noise ratios in hybridization assays [2].

Quality Control & Analytics

To ensure the integrity of DMT-HEG modified oligonucleotides, the following QC metrics are mandatory:

-

Trityl Monitoring: During synthesis, the collection of the orange DMT cation (

) after the HEG coupling step provides an immediate yield calculation. A drop in trityl response often indicates wet acetonitrile or insufficient coupling time. -

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Buffer: TEAA (pH 7.0) / Acetonitrile gradient.

-

Profile: The HEG spacer adds hydrophobicity relative to DNA but is less hydrophobic than failure sequences with DMT on. Full-length products with DMT-HEG elute later than non-spacer controls.

-

-

Mass Spectrometry (ESI-MS):

-

Verify the mass shift. Each HEG unit adds exactly 260.3 Da (as a phosphate diester insertion) or ~244 Da (as a simple spacer depending on chemistry).

-

References

-

Effect of Spacer Length on Aptamer Targeting

- Spacer 18 in Oligonucleotide Synthesis Title: Spacer 18 Oligo Modifications. Source: Gene Link Technical Guides.

- DMT Protecting Group Chemistry Title: The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group. Source: BenchChem Technical Library.

-

General Spacer Applic

Sources

- 1. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 2. DMT Hexaethylene Glycol phosphoramidite | ChemGenes Products [chemgenes.com]

- 3. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 7. lifetein.com [lifetein.com]

Technical Guide: O1-(Dimethoxytrityl)hexaethylene Glycol

Precision Engineering of Hydrophilic Spacers in Oligonucleotide Synthesis

Part 1: Executive Summary & Molecular Identity[1][2][3]

O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) is a critical intermediate in the synthesis of modified oligonucleotides and bioconjugates.[1][2][3] Functioning primarily as a hydrophilic spacer, it bridges the gap between functional moieties (such as a solid support or a labeling group) and the active pharmaceutical ingredient (API).[1][2][3]

Its molecular weight—584.70 g/mol —is not merely a physical constant but a checkpoint for quality control in high-throughput synthesis.[1][2][3] Unlike standard nucleosides, the flexibility of the hexaethylene glycol backbone presents unique challenges in purification and characterization.[1][2][3] This guide dissects the physicochemical properties, synthesis logic, and quality assurance protocols required to handle DMT-HEG with pharmaceutical-grade precision.[1][2][3]

Physicochemical Profile[2][3][4]

| Property | Specification |

| Chemical Name | O1-(4,4'-Dimethoxytrityl)hexaethylene glycol |

| Common Aliases | DMT-HEG, DMT-O-Hexaethylene glycol, 18-O-Dimethoxytritylhexaethyleneglycol |

| CAS Number | 123706-69-4 |

| Molecular Formula | C₃₃H₄₄O₉ |

| Molecular Weight | 584.70 Da |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in Dichloromethane (DCM), Acetonitrile (ACN), Pyridine, Ethyl Acetate |

| Stability | Acid-labile (DMT group); Hygroscopic (HEG chain) |

Part 2: Structural Analysis & Molecular Weight Calculation[1][2][3]

To validate the identity of DMT-HEG in a mass spectrometry workflow, one must understand the fragmentation logic.[1][2][3] The molecule is a chimera of a lipophilic protecting group and a hydrophilic polyether chain.[2][3]

Component Calculation

The molecular weight is derived from the condensation of Hexaethylene Glycol (HEG) and Dimethoxytrityl Chloride (DMT-Cl), with the loss of HCl.[1][2][3]

Mass Spectrometry Signatures

In ESI-MS (Positive Mode), the parent ion

-

Target Ion

: 607.7 Da (Dominant species in soft ionization)[1][3] -

DMT Cation $[DMT]^+ $: 303.1 Da (Characteristic orange fragment, indicative of detritylation)[1][3]

Part 3: Synthesis & Purification Protocol

Expert Insight: The synthesis of mono-protected glycols is governed by statistics.[1][2][3] Reacting a diol with a protecting group 1:1 inevitably yields a mixture of unreacted diol (25%), mono-protected product (50%), and bis-protected byproduct (25%).[1][2][3] To maximize the yield of O1-DMT-HEG, we must shift this equilibrium.[1][2][3]

Reaction Engineering

Objective: Selectively protect one hydroxyl group.[2][3] Strategy: Use a high molar excess of Hexaethylene Glycol (HEG).[3]

Protocol:

-

Preparation: Dry Hexaethylene glycol (3.0 eq) by co-evaporation with anhydrous pyridine (2x) to remove trace water. Water competes with the hydroxyls for DMT-Cl.[1][2][3]

-

Solubilization: Dissolve dried HEG in anhydrous pyridine (0.2 M concentration).

-

Addition: Dissolve DMT-Cl (1.0 eq) in a minimal volume of pyridine. Add this solution dropwise to the stirring HEG solution over 2 hours at 0°C.

-

Quenching: Once TLC indicates consumption of DMT-Cl, quench with Methanol (5 mL) to scavenge any unreacted chloride.[1][2][3]

Workup & Purification (The "Trap")

Critical Warning: Silica gel is slightly acidic.[2][3] Standard chromatography will strip the DMT group, turning your product back into starting material.[2][3]

-

Extraction: Dilute with DCM, wash with saturated NaHCO₃ (to remove pyridine salts) and Brine. Dry over Na₂SO₄.[2][3]

-

Column Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (TEA) or Pyridine.[2][3]

-

Elution: Run a gradient from 100% Hexanes → 50% Ethyl Acetate/Hexanes (with 1% TEA constant).

Visualization: Synthesis Workflow

Caption: Optimized workflow for mono-protection of hexaethylene glycol, highlighting the critical neutralization of silica gel.

Part 4: Quality Control & Self-Validating Systems[1][2][3]

A self-validating protocol relies on orthogonal checks.[1][2][3] Do not proceed to phosphoramidite synthesis until these criteria are met.

The "Orange Acid" Test (TLC)

-

Method: Spot the product on a TLC plate. Expose to HCl vapor or dip in mild acid.

-

Validation: If the spot remains colorless or faint, the DMT group has been lost (likely during column purification).[1][2][3]

NMR Validation (¹H NMR in CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 9H | Trityl Aromatic Protons |

| 6.80 - 6.85 | Doublet | 4H | Methoxyphenyl Protons |

| 3.79 | Singlet | 6H | -OCH₃ (DMT Methoxy) |

| 3.50 - 3.75 | Multiplet | ~24H | -OCH₂CH₂O- (HEG Backbone) |

| 2.50 - 3.00 | Broad Singlet | 1H | -OH (Terminal Hydroxyl) |

Causality Check: The integration ratio of the Aromatic protons (13H total) to the Methoxy protons (6H) must be roughly 2.1:1. A deviation suggests contamination with Bis-DMT (ratio remains same, but HEG integration drops relative to aromatics) or free HEG.[1][2][3]

Logic Diagram: QC Decision Tree

Caption: Decision matrix for validating this compound integrity prior to downstream application.

Part 5: Applications in Drug Development[1][2][3]

The "Spacer 18" Equivalent

In oligonucleotide therapeutics, steric hindrance can prevent enzymes (like nucleases or polymerases) from accessing the terminal bases.[1][2][3] DMT-HEG provides a flexible, 18-atom hydrophilic arm (approx. 20 Å length) that distances the active sequence from:

-

Solid Supports: Improving synthesis quality of the 3'-end.

-

Conjugates: Reducing quenching in fluorescent probes or steric clash in cholesterol-siRNA conjugates.

Conversion to Phosphoramidite

For automated synthesis, DMT-HEG is converted to its phosphoramidite form using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1][2][3]

-

Usage: Dissolved in Acetonitrile at 0.1M, coupled for 6-10 minutes (longer than standard bases due to viscosity).

References

-

ChemicalBook. (2025).[3] this compound Properties and CAS 123706-69-4.[1][2][3][8][9] Retrieved from [1][3]

-

NIST Chemistry WebBook. (2024).[3] Hexaethylene glycol Mass Spectrum and Constants. National Institute of Standards and Technology.[2][3] Retrieved from [1][3]

-

BenchChem. (2025).[3][6] The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group. Retrieved from [1][3]

-

PubChem. (2025).[3][10] O1-(Dimethoxytrityl)tetraethylene glycol (Analogous Structure Reference). National Library of Medicine.[2][3][10] Retrieved from [1][3][10]

-

Advanced Journal of Chemistry. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols. Adv. J. Chem. A, 7(4), 448-458.[2][3][11] Retrieved from [1][3]

Sources

- 1. Hexaethylene glycol [webbook.nist.gov]

- 2. Hexaethylene glycol synthesis - chemicalbook [chemicalbook.com]

- 3. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 4. Hexaethylene glycol Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Hexaethylene Glycol | C12H26O7 | CID 17472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DMT Hexaethylene Glycol phosphoramidite | ChemGenes Products [chemgenes.com]

- 8. m.globalchemmall.com [m.globalchemmall.com]

- 9. This compound | 123706-69-4 [chemicalbook.com]

- 10. O1-(Dimethoxytrityl)tetraethylene glycol | C29H36O7 | CID 22633851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of O1-(Dimethoxytrityl)hexaethylene glycol

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG6), a critical reagent in oligonucleotide synthesis and various bioconjugation applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a comprehensive understanding of its behavior in common organic solvents. We will explore the molecular factors governing its solubility, present a qualitative solubility profile across a range of solvents, and provide detailed, field-proven protocols for empirical solubility determination. The methodologies outlined herein are designed to be self-validating, ensuring reliable and reproducible results in your laboratory setting.

Introduction: Understanding the Dichotomous Nature of DMT-HEG6

This compound is an amphiphilic molecule, a characteristic that dictates its unique solubility profile. The molecule can be conceptually divided into two distinct domains:

-

The Hydrophobic Head: The 4,4'-dimethoxytrityl (DMT) group is a bulky, nonpolar protecting group. Its three aromatic rings contribute to significant hydrophobic character, driving solubility in nonpolar and moderately polar aprotic solvents. The DMT group is widely employed for the protection of the 5'-hydroxy group in nucleosides during oligonucleotide synthesis[1].

-

The Hydrophilic Tail: The hexaethylene glycol (HEG) chain is composed of repeating ether linkages, rendering it polar and flexible. This portion of the molecule is responsible for its solubility in more polar organic solvents and contributes to the overall water solubility of PEG derivatives[2][3][4].

The interplay between this large, hydrophobic head and the polar, flexible tail results in a solubility profile that is highly dependent on the nature of the solvent. A "like dissolves like" principle is a useful starting point for predicting solubility, but empirical determination is crucial for specific applications[5].

Molecular Structure and its Implications for Solubility

The structure of this compound is key to understanding its interaction with different solvents.

Caption: Molecular structure of this compound highlighting its hydrophobic and hydrophilic domains.

Qualitative Solubility Profile

While quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on its chemical structure and information from related compounds. The following table summarizes the expected solubility in a range of common organic solvents at room temperature. This information is critical for selecting appropriate solvents for reactions, purification, and formulation.

| Solvent | Polarity | Expected Solubility | Rationale and Field Insights |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | The polarity of DCM is well-suited to solubilize both the DMT group and the ether linkages of the HEG chain. It is a common solvent for reactions involving DMT-protected compounds and for extraction from aqueous solutions. |

| Chloroform (CHCl₃) | Polar Aprotic | Very Soluble | Similar to DCM, chloroform is an excellent solvent for this molecule. Its ability to dissolve a wide range of organic compounds makes it a reliable choice. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | THF's ether structure has an affinity for the HEG chain, while its overall moderate polarity effectively solvates the DMT group. It is a good solvent for reactions and subsequent workup procedures. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Acetonitrile can dissolve DMT-HEG6, but its higher polarity compared to DCM or THF may lead to slightly lower solubility. It is often used in reversed-phase chromatography as the organic mobile phase. |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Soluble | Ethyl acetate is a good solvent for DMT-HEG6 and is frequently used in chromatographic purification. The ester group can interact with the HEG chain, while the ethyl group provides sufficient nonpolar character to dissolve the DMT head. |

| Acetone | Polar Aprotic | Soluble | Acetone is a versatile polar aprotic solvent that should readily dissolve DMT-HEG6. |

| Methanol (MeOH) | Polar Protic | Moderately Soluble | The hydroxyl group of methanol can hydrogen bond with the ether oxygens of the HEG chain. However, the large, nonpolar DMT group will limit its overall solubility compared to more aprotic solvents. |

| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Similar to methanol, ethanol can solvate the HEG chain, but the hydrophobic DMT group will reduce its solubility. |

| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | The increased nonpolar character of isopropanol compared to methanol and ethanol may slightly improve its interaction with the DMT group, but overall solubility is expected to be limited. |

| Water (H₂O) | Very Polar Protic | Insoluble | The large, hydrophobic DMT group renders the entire molecule insoluble in water. |

| Hexane / Heptane | Nonpolar | Insoluble | These nonpolar alkanes are unable to effectively solvate the polar HEG chain, leading to insolubility. They are commonly used as anti-solvents to precipitate DMT-HEG6 from more polar solvent mixtures during purification. |

| Diethyl Ether | Slightly Polar Aprotic | Sparingly Soluble | While an ether, its low polarity makes it a poor solvent for the HEG chain. It is often used as an anti-solvent for precipitation. |

Experimental Determination of Solubility: A Practical Guide

For critical applications, especially in formulation and process development, a more quantitative understanding of solubility is often required. The following protocols provide robust methods for determining the solubility of DMT-HEG6.

Protocol for Qualitative Solubility Determination (Pass/Fail Method)

This rapid method is useful for screening a large number of solvents to quickly categorize them.

Principle: A standardized amount of solute is added to a fixed volume of solvent. Complete dissolution indicates solubility at that concentration.

Methodology:

-

Preparation: Accurately weigh 10 mg of this compound into a small, clear glass vial.

-

Solvent Addition: Add 1 mL of the test solvent to the vial.

-

Agitation: Cap the vial and agitate vigorously using a vortex mixer for 1 minute.

-

Observation: Allow the vial to stand for 5 minutes and visually inspect for any undissolved solid. The presence of any solid indicates insolubility or partial solubility at 10 mg/mL.

-

Heating (Optional): If undissolved solid remains, gently warm the vial to 40-50°C and observe any changes in solubility. Note that solubility determined with heating should be recorded as such.

Self-Validation: The clarity of the resulting solution is the primary validation checkpoint. A completely clear solution with no visible particles indicates successful dissolution.

Protocol for Quantitative Solubility Determination (Equilibrium Method)

This method provides a more precise measurement of the saturation solubility.

Principle: An excess of the solute is equilibrated with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then determined analytically.

Methodology:

Sources

Technical Guide: O1-(Dimethoxytrityl)hexaethylene glycol

CAS Number: 123706-69-4 Common Aliases: DMT-HEG, 18-O-DMT-Hexaethylene glycol, DMT-Spacer 18 Alcohol

Executive Summary

O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) is a specialized linker intermediate critical to the field of nucleic acid chemistry and bioconjugation. It serves as the primary precursor for the "Spacer 18" phosphoramidite, a standard reagent used to introduce long, hydrophilic hexaethylene glycol arms into oligonucleotides.

This guide details the physicochemical properties, synthesis protocols, and application workflows for DMT-HEG. It is designed for researchers optimizing solid-phase oligonucleotide synthesis (SPOS) or developing functionalized surfaces where steric freedom and hydrophilicity are paramount.

Chemical Identity & Properties

DMT-HEG combines a lipophilic, acid-labile protecting group (DMT) with a hydrophilic polyether chain. This duality allows it to be soluble in organic solvents required for synthesis (e.g., acetonitrile, dichloromethane) while imparting water solubility to the final bioconjugate after deprotection.

Physicochemical Data Table

| Property | Specification |

| CAS Number | 123706-69-4 |

| IUPAC Name | 17-(4,4'-Dimethoxytrityloxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol |

| Molecular Formula | C₃₃H₄₄O₉ |

| Molecular Weight | 584.70 g/mol |

| Appearance | Colorless to pale yellow viscous syrup or oil |

| Solubility | Soluble in DCM, THF, Acetonitrile, Pyridine, DMSO |

| Stability | Acid-sensitive (DMT group); Hygroscopic (PEG chain) |

| Storage | -20°C under inert atmosphere (Ar or N₂) |

Synthesis & Manufacturing

The synthesis of DMT-HEG relies on the statistical monotritylation of hexaethylene glycol. Because the starting material (HEG) has two identical primary hydroxyl groups, reaction with 4,4'-dimethoxytrityl chloride (DMT-Cl) produces a mixture of unreacted HEG, mono-DMT-HEG (desired), and di-DMT-HEG.

Reaction Mechanism

The reaction is a nucleophilic substitution where the hydroxyl oxygen attacks the trityl carbocation (generated in situ or via chloride displacement), driven by a base (pyridine).

Figure 1: Statistical monotritylation pathway. Controlling stoichiometry is critical to minimize Di-DMT formation.

Optimized Synthesis Protocol

Objective: Maximize mono-protection yield while minimizing the difficult-to-separate di-protected byproduct.

-

Preparation: Dry Hexaethylene glycol (HEG) by co-evaporation with anhydrous pyridine or toluene to remove trace water.

-

Stoichiometry: Use a 3:1 to 5:1 molar excess of HEG relative to DMT-Cl. This excess statistically favors mono-protection.

-

Reaction:

-

Dissolve 50 mmol HEG in 100 mL anhydrous pyridine.

-

Cool to 0°C under Nitrogen.

-

Add 10 mmol DMT-Cl dissolved in 20 mL pyridine dropwise over 2 hours.

-

Allow to warm to room temperature and stir overnight.

-

-

Quenching: Add 5 mL Methanol to quench unreacted DMT-Cl.

-

Work-up:

-

Concentrate under reduced pressure to remove most pyridine.[1]

-

Dissolve residue in DCM and wash with 5% NaHCO₃ (aq) to remove Pyridinium salts.

-

Wash with Brine, dry over Na₂SO₄.

-

-

Purification (Critical):

-

The crude contains HEG (very polar), Mono-DMT (medium polarity), and Di-DMT (non-polar).

-

Flash Chromatography: Silica gel column. Elute first with DCM/Hexane (to remove Di-DMT), then DCM/Methanol (95:5) to elute the Mono-DMT-HEG.

-

Note: Unreacted HEG will remain on the column or elute very late.

-

Applications in Genomic Technologies

DMT-HEG is primarily an intermediate. Its free hydroxyl group allows it to be functionalized for various downstream applications, most notably as a phosphoramidite for automated DNA synthesis.

The "Spacer 18" Concept

In oligonucleotide synthesis, "Spacer 18" refers to the 18-atom bridge provided by the hexaethylene glycol chain.

-

Function: Relieves steric stress between the oligonucleotide and a label (e.g., Biotin, Fluorescein) or a solid surface.

-

Structure: 6 ethylene glycol units

3 atoms/unit = 18 atoms.

Application Workflow

Figure 2: Transformation of DMT-HEG alcohol into active reagents for genomic applications.[2]

Surface Functionalization

Researchers using DMT-HEG for surface chemistry (e.g., on gold or silica) often convert the free hydroxyl to a succinimidyl ester or use it directly in silanization protocols. The DMT group serves as a "handle" that can be removed with acid to quantify surface loading density via the characteristic orange color of the trityl cation (

Analytical Characterization

Validating the identity and purity of DMT-HEG is essential before proceeding to phosphitylation.

Proton NMR (¹H-NMR) in CDCl₃

-

Aromatic Region (6.8–7.5 ppm): Multiplets corresponding to the 9 protons of the trityl group.

-

Methoxy Groups (3.79 ppm): Sharp singlet (6H) from the two -OCH₃ groups on the DMT.

-

PEG Backbone (3.5–3.7 ppm): Large multiplet corresponding to the ~22 protons of the ethylene glycol chain.

-

Hydroxyl Proton (~2.5 ppm): Broad singlet (exchangeable with D₂O).

Mass Spectrometry (ESI-MS)

-

Target Ion:

or -

Calculated Mass: 584.7 Da.

-

Observation: Look for peaks at m/z 607.7 (Na adduct).

-

Trityl Fragment: A strong peak at m/z 303 (DMT cation) is typical in fragmentation patterns.

TLC Analysis

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: DCM:MeOH (95:5).

-

Visualization:

-

UV: Active (DMT group absorbs).

-

Acid Vapor: Exposure to HCl vapor turns the spot bright orange (diagnostic for DMT).

-

Handling & Stability

Stability Profile

-

Acid Sensitivity: The DMT ether bond is cleaved by weak acids (TCA, Dichloroacetic acid). Avoid acidic glassware or solvents.

-

Oxidation: The polyether chain is susceptible to oxidative degradation over long periods if exposed to air and light.

Storage Protocol

-

Container: Amber glass vials (to protect from light).

-

Atmosphere: Purge with Argon or Nitrogen before sealing.

-

Temperature: Store at -20°C.

-

Re-use: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes downstream phosphoramidites (if converted) or makes the oil difficult to dispense.

References

-

PubChem. (2025). O1-(Dimethoxytrityl)tetraethylene glycol (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

Glen Research. (n.d.). Spacer Phosphoramidite 18 (DMT-HEG Phosphoramidite Applications). Retrieved from [Link]

-

Berry & Associates. (2019).[3] Safety Data Sheet: this compound. Retrieved from [Link]

-

Peiles, U., et al. (1990). Preparation of Spacer-Modified Oligonucleotides. Nucleic Acids Research, 18(15), 4355-4360. Retrieved from [Link]

Sources

The Gatekeeper of Fidelity: Function and Chemistry of 5'-Hydroxyl Protecting Groups in Oligonucleotide Synthesis

[1]

Executive Summary

In solid-phase oligonucleotide synthesis (SPOS), the 5'-hydroxyl protecting group acts as the temporal gatekeeper of sequence definition. While the phosphoramidite cycle relies on four discrete steps, the deblocking (detritylation) step is the critical control point that dictates stepwise yield and sequence fidelity.

This guide analyzes the mechanistic role of the 4,4'-dimethoxytrityl (DMT) group, the industry standard for 5'-protection. We explore the causality between acid strength and depurination, provide self-validating protocols for coupling efficiency monitoring, and examine advanced photolabile alternatives used in high-density microarray fabrication.

The Mechanistic Foundation: The 3' to 5' Synthesis Cycle

The primary function of the 5'-hydroxyl protecting group is to prevent uncontrolled polymerization.[1] In phosphoramidite chemistry, nucleotides are added to the 5'-end of the growing chain.[1] Without a removable protecting group on the incoming monomer's 5'-OH, the activating agent would trigger random polymerization of monomers in solution rather than controlled addition to the solid support.

The Cycle Logic

-

Protection: The incoming monomer carries a 5'-DMT group.[1]

-

Coupling: The monomer's 3'-phosphoramidite reacts with the free 5'-OH of the support-bound chain.[1]

-

Capping & Oxidation: Unreacted chains are capped; the phosphite triester is oxidized to a stable phosphate.

-

Deblocking (The Focus): The 5'-DMT is removed by acid, regenerating the 5'-OH for the next cycle.

Visualization: The Phosphoramidite Cycle

The following diagram illustrates the synthesis workflow, highlighting the critical "Gatekeeping" role of the deblocking step.

Figure 1: The Phosphoramidite Synthesis Cycle. The deblocking step (Red) acts as the gatekeeper, exposing the reactive 5'-hydroxyl only when the system is ready for the next addition.

The Gold Standard: Dimethoxytrityl (DMT)

The 4,4'-dimethoxytrityl (DMT) group is ubiquitous because it balances stability during coupling/oxidation with lability (ease of removal) under mild acidic conditions.

Chemical Mechanism: Resonance Stabilization

The rate of deprotection depends on the stability of the carbocation formed upon acid treatment.

-

Trityl (Tr): No electron-donating groups. Slow removal; requires strong acid.

-

Monomethoxytrityl (MMT): One methoxy group. Faster than Tr, but slower than DMT.

-

Dimethoxytrityl (DMT): Two methoxy groups at the para positions. These are strong electron-donating groups (EDGs) that stabilize the resulting carbocation through resonance.

Key Insight: The DMT cation absorbs strongly at 498 nm (bright orange). This property is not just a side effect; it is a critical Process Analytical Technology (PAT) tool allowing real-time monitoring of coupling efficiency.

Critical Operational Parameters: Acid Choice & Depurination

A major risk in oligonucleotide synthesis is depurination —the cleavage of the glycosidic bond between the purine base (Adenine/Guanine) and the sugar.[2][3] This reaction is also acid-catalyzed, creating a competition between the desired detritylation and the undesired depurination.

The Competing Pathways

-

Pathway A (Desired): Acid attacks the 5'-O-DMT ether oxygen.

Fast reaction. -

Pathway B (Undesired): Acid protonates the N7/N3 of the purine, leading to glycosidic bond cleavage.

Slower, but significant with strong acids or long exposure.

Visualization: Detritylation vs. Depurination

Figure 2: Kinetic competition between desired detritylation and undesired depurination.[4] Operational success depends on maximizing k1 while minimizing k2.

Comparative Analysis: TCA vs. DCA

The choice of deblocking reagent is a trade-off between reaction speed and DNA integrity.

| Feature | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) | Recommendation |

| Acidity (pKa) | ~0.66 (Stronger) | ~1.29 (Weaker) | |

| Detritylation Speed | Very Fast | Moderate | |

| Depurination Risk | High (esp.[5] for Adenine) | Low | |

| Standard Use | DNA < 50-mers | DNA > 50-mers, all RNA | Use DCA for high-fidelity or long oligos. |

| Solvent | Dichloromethane (DCM) | Toluene or DCM | Toluene reduces depurination rates further. |

Expert Insight: For long oligonucleotides (>100 bases), depurination is often the yield-limiting factor.[2] Switching from 3% TCA to 3% DCA in toluene can significantly improve full-length product yield [1].

Experimental Protocol: Quantitative Trityl Monitoring

This protocol allows you to calculate the stepwise coupling efficiency (SCE) based on the Beer-Lambert law.

Reagents:

-

Deblocking Solution: 3% DCA in Toluene.

-

Standard: 0.1 M p-Toluenesulfonic acid (PTSA) in Acetonitrile (to quench/stabilize the cation for measurement).

Workflow:

-

Collection: During the deblocking step of a specific cycle (e.g., Cycle

), collect the entire effluent (orange liquid) into a volumetric flask. -

Dilution: Dilute to volume (e.g., 10 mL or 25 mL) with the PTSA/Acetonitrile solution. The acid prevents the cation from reacting with water and fading (colorless carbinol formation).

-

Measurement: Measure UV Absorbance at 498 nm .

-

Calculation:

- : Absorbance of the final cycle.

- : Absorbance of the first cycle (after initial nucleoside loading).

- : Total number of couplings.

Self-Validating Check: If the orange color fades rapidly before measurement, your collection solvent is too "wet" or lacks sufficient acid to stabilize the cation. Ensure anhydrous conditions for the collection solvent.

Advanced Applications: Beyond Standard Synthesis

"Trityl-On" Purification

The 5'-DMT group is highly hydrophobic. By skipping the final deblocking step, the full-length oligonucleotide retains the DMT group ("Trityl-On"), while failure sequences (capped early) do not.

-

Method: Reverse-Phase HPLC (C18 column).

-

Result: The "Trityl-On" product elutes much later than the failure sequences, allowing easy separation. The DMT is then removed on the column or subsequently using acetic acid [2].

Photolabile Protecting Groups (Microarrays)

For high-density DNA microarrays (e.g., Affymetrix chips), spatial control is required. Acid deblocking is replaced by light-directed synthesis.

-

Chemistry: Groups like MeNPOC or NPPOC are used at the 5'-position.[6][7][8]

-

Mechanism: UV light (365 nm) cleaves the protecting group only at specific coordinates defined by a lithographic mask or micromirror array.

-

Advantage: Allows parallel synthesis of millions of unique sequences on a chip [3].

References

-

LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research.[1][6][]

-

Glen Research. (2023). Purification of Oligonucleotides: DMT-ON vs DMT-OFF. Glen Research Technical Bulletins.

-

Pease, A. C., et al. (1994). Light-generated oligonucleotide arrays for rapid DNA sequence analysis. PNAS.

-

Integrated DNA Technologies (IDT). (2023). Oligonucleotide synthesis: Coupling efficiency and quality control.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. atdbio.com [atdbio.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. arep.med.harvard.edu [arep.med.harvard.edu]

- 7. Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Integration of O1-(Dimethoxytrityl)hexaethylene Glycol (DMT-HEG) in Solid-Phase Oligonucleotide Synthesis

[1]

Executive Summary

This guide details the deployment of O1-(Dimethoxytrityl)hexaethylene glycol (commonly referred to as Spacer 18 or DMT-HEG ) in automated solid-phase oligonucleotide synthesis. Unlike standard nucleosides, DMT-HEG is a non-ionic, achiral, and flexible ether linker. Its primary utility lies in introducing spatial separation between functional domains without disrupting aqueous solubility or hybridization kinetics.

This document moves beyond basic vendor instructions to address the hydrodynamic behavior of the HEG chain within CPG pores, providing a self-validating protocol that ensures coupling efficiencies >98%.

Chemical Basis & Mechanistic Rationale[2][3]

The Molecule

The DMT-HEG phosphoramidite consists of a hexaethylene glycol chain (18 atoms: 12 carbons, 6 oxygens).[]

-

Formula:

(approximate for the amidite form). -

Functionality: The ether backbone renders the spacer hydrophilic and chemically inert to standard deprotection conditions.

-

Role of DMT: The 4,4'-dimethoxytrityl (DMT) group allows for trityl-on purification and stepwise coupling quantification, identical to standard nucleosides.

Why Use DMT-HEG? (Causality)[1]

-

Steric Decoupling: In surface-bound probes (e.g., microarrays), the target DNA often cannot hybridize near the surface due to steric clash. HEG lifts the capture sequence away from the solid support, increasing hybridization efficiency by orders of magnitude [1].

-

Hairpin Loop Formation: In molecular beacons, HEG acts as a flexible hinge that allows the stem to close without the strain associated with nucleotide loops [2].

-

Exonuclease Resistance: When placed at the 3' end (via CPG or reverse synthesis), the non-nucleosidic structure blocks 3'→5' exonuclease activity, stabilizing aptamers in serum.

Experimental Workflow Visualization

The following diagram illustrates the decision logic and synthesis cycle modifications required for DMT-HEG integration.

Detailed Protocol: Solid-Phase Synthesis

Reagent Preparation

-

Reagent: this compound, 2'-cyanoethyl-N,N-diisopropyl phosphoramidite.

-

Diluent: Anhydrous Acetonitrile (ACN), <30 ppm water content.

-

Concentration: 0.1 M (Standard).[2]

-

Expert Note: HEG phosphoramidites are often viscous oils or waxy solids. Do not rely on volume displacement. Weigh the precise mass and add ACN by weight/volume calculation. Vortex vigorously for 2 minutes to ensure homogeneity; viscosity gradients can lead to failed coupling.

-

Automated Synthesis Cycle (The "Self-Validating" System)

Standard DNA coupling protocols are insufficient for HEG due to the entropic freedom of the polyethylene glycol chain, which reduces the effective concentration of the reactive phosphorus at the support surface.

| Step | Standard DNA | HEG Protocol | Rationale (Expertise) |

| Deblock | 3% TCA/DCM | 3% TCA/DCM | DMT cation color is identical (orange). Validation: Ensure the trityl collection matches the intensity of previous bases. |

| Coupling | 1.5 - 2.0 min | 6.0 - 10.0 min | The long flexible chain has slower diffusion kinetics into CPG pores (especially <1000Å). Extended time compensates for this "entropic penalty." |

| Activator | ETT or BTT | ETT or BTT | Standard activators work. No "Ultra-Mild" chemistry is required unless other modifications dictate it. |

| Capping | Ac2O / N-Me-Im | Standard | Essential to block unreacted 5'-OH if coupling failed. |

| Oxidation | 0.02 M Iodine | Standard | The ether backbone is stable to iodine oxidation. |

Deprotection & Cleavage

DMT-HEG is chemically robust. It contains no base-labile protecting groups on the spacer itself.

-

Reagent: Ammonium Hydroxide (28-30%) or AMA (1:1 NH4OH/Methylamine).

-

Conditions:

-

Standard: 55°C for 16 hours (NH4OH).

-

Fast: 65°C for 20 mins (AMA).

-

-

Compatibility: Compatible with UltraMild deprotection (0.05M K2CO3 in MeOH) if required by other labels (e.g., Cy5, TAMRA).

Quality Control & Troubleshooting

Mass Spectrometry (ESI-MS)

Verification of HEG insertion is distinct because it does not add a nucleobase mass.

-

Mass Shift: The addition of one Spacer 18 unit adds ~344.3 Da to the molecular weight.

-

Validation: Calculate Expected Mass = (Mass of DNA) + (n × 344.3).

-

Note: If you see a peak at (Expected - 344), the coupling failed completely. If you see (Expected + 18), you likely have incomplete oxidation or hydrolysis.

-

HPLC Purification Profile

The HEG spacer is hydrophilic , but the DMT group is hydrophobic .

-

DMT-ON HPLC: The molecule will retain strongly on C18 columns, similar to a standard DMT-on oligo.

-

DMT-OFF HPLC: Once the DMT is removed, the HEG spacer makes the oligo more hydrophilic. A 5'-HEG modified oligo will often elute earlier or very close to the unmodified failure sequences, making separation difficult.

-

Recommendation: Always perform DMT-ON purification for 5'-HEG sequences to separate full-length product from failure sequences.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Coupling Yield (<90%) | Steric hindrance / Viscosity | Increase coupling time to 10 mins. Ensure ACN is anhydrous (HEG is hygroscopic). |

| "N-1" Deletion in MS | Incomplete Coupling | Check reagent solubility. Ensure the delivery line is not clogged by viscous amidite. |

| Complex MS peaks (+16, +32) | Oxidation Failure | Ensure Iodine reagents are fresh. Glycol chains can trap water; ensure thorough drying of the CPG before synthesis. |

References

-

Southern, E. M., et al. (1992). "Analyzing and comparing nucleic acid sequences by hybridization to arrays of oligonucleotides: evaluation using experimental models." Genomics, 13(4), 1008-1017. Link

-

Tyagi, S., & Kramer, F. R. (1996). "Molecular beacons: probes that fluoresce upon hybridization." Nature Biotechnology, 14(3), 303-308. Link

-

Glen Research. "Spacer 18 Phosphoramidite."[3][4] Glen Research Product Application Guide. Link

-

Durand, M., et al. (1990).[5] "Circular dichroism studies of an oligodeoxyribonucleotide containing a hairpin loop made of a hexaethylene glycol chain: conformation and stability." Nucleic Acids Research, 18(21), 6353–6359. Link

Application Note: Detritylation Protocols for O1-(Dimethoxytrityl)hexaethylene glycol

Abstract

This technical guide outlines the optimized protocols for the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG). As a critical linker in bioconjugation and oligonucleotide synthesis, the precise deprotection of HEG ensures high-fidelity downstream modifications. We present two primary methodologies: a scalable Solution-Phase Batch Protocol using acetic acid or dichloroacetic acid (DCA), and a high-purity Solid-Phase/On-Column Protocol utilizing hydrophobic interaction. Emphasis is placed on mechanistic understanding, kinetic control, and efficient separation of the lipophilic tritanol byproduct from the hydrophilic hexaethylene glycol core.

Introduction & Mechanistic Basis[1][2]

Hexaethylene glycol (HEG) linkers are ubiquitous in drug delivery systems and chemical biology due to their hydrophilicity and flexibility. The DMT group protects one hydroxyl terminus, allowing selective modification of the other. Detritylation—the cleavage of this ether bond—is an acid-catalyzed hydrolysis.

Reaction Mechanism

The reaction proceeds via an SN1-like mechanism. The ether oxygen is protonated by the acid, making it a good leaving group. The bond cleaves to release the stable, resonance-stabilized dimethoxytrityl cation (DMT+), which is vividly orange.[1] This cation is subsequently quenched by water to form dimethoxytrityl alcohol (tritanol).

Key Chemical Challenge: While the PEG backbone is generally robust, the primary challenge lies in the efficient separation of the lipophilic tritanol byproduct from the amphiphilic HEG product, and preventing equilibrium reversal in non-aqueous conditions.

Figure 1: Mechanistic pathway of acid-catalyzed detritylation showing the formation of the resonance-stabilized cation.

Materials & Safety

Reagents

-

Acids:

-

Acetic Acid (AcOH): Glacial, diluted to 80% (v/v) with water. Use: Mild, slower reaction, minimal degradation risk.

-

Dichloroacetic Acid (DCA): 3% (v/v) in Dichloromethane (DCM) or Toluene. Use: Rapid, standard for solid-phase synthesis.

-

Trichloroacetic Acid (TCA): 3% (v/v) in DCM. Use: Alternative to DCA, historically common but DCA is often preferred for kinetics.

-

-

Solvents: Dichloromethane (DCM), Diethyl Ether (Et₂O), Hexanes, Ethanol (EtOH).

-

Quenching Agents: Methanol (MeOH), Water, Pyridine (optional for neutralization).

Safety Considerations

-

DCA/TCA: Corrosive and toxic. TCA is a known carcinogen. Handle in a fume hood.

-

DCM: Volatile organic solvent, potential carcinogen.

-

DMT Cation: The intense orange color is a visual hazard indicator; avoid skin contact.

Protocol A: Solution-Phase Detritylation (Batch)

Best for: Large-scale synthesis of free HEG linkers or when the linker is not attached to a solid support.

Experimental Workflow

-

Dissolution: Dissolve this compound (1 eq) in a minimal volume of DCM.

-

Acid Treatment:

-

Option A (Mild): Add 80% Acetic Acid (10 volumes relative to sample). Stir at Room Temperature (RT) for 20–30 minutes.

-

Option B (Fast): Add 3% DCA in DCM (10 volumes). Stir at RT for 2–5 minutes.

-

-

Monitoring: The solution will turn bright orange immediately (DCA) or gradually (AcOH). Monitor by TLC (5% MeOH in DCM). The starting material (high Rf) should disappear; the product (HEG) will stay near the baseline.

-

Quenching:

-

For AcOH: Reaction is self-quenching upon water addition in workup.

-

For DCA: Add MeOH (excess) or Pyridine to neutralize the acid.

-

-

Workup & Purification (Critical Step):

-

Evaporate volatile solvents (DCM/MeOH) under reduced pressure.

-

Partition: Redissolve the residue in Water (HEG is highly water-soluble).

-

Extraction: Wash the aqueous phase 3 times with Diethyl Ether or Hexane/Ethyl Acetate (1:1) .

-

Why? The lipophilic Tritanol and unreacted DMT-HEG partition into the organic layer. The hydrophilic HEG-OH remains in the water.

-

-

Isolation: Lyophilize the aqueous phase to obtain pure Hexaethylene glycol.

-

Data & Troubleshooting

| Parameter | 80% Acetic Acid | 3% DCA in DCM |

| Reaction Time | 20–45 mins | 1–5 mins |

| Color Intensity | Moderate Orange | Intense Orange/Red |

| Side Reactions | Negligible | Low (if quenched promptly) |

| Workup Ease | Requires lyophilization | Requires neutralization |

Protocol B: On-Column / Solid-Phase Detritylation

Best for: Automated synthesis, oligonucleotide conjugation, or "DMT-on" purification.

This method exploits the hydrophobicity of the DMT group to purify the linker before removing the protecting group.[2]

Experimental Workflow

-

Loading: Load the crude DMT-HEG mixture onto a C18 Reverse-Phase Cartridge (SPE) or HPLC column.

-

Washing: Flush with 10–15% Acetonitrile (ACN) in 0.1M TEAA (Triethylammonium acetate, pH 7).

-

Detritylation (On-Column):

-

Pass 3% DCA in Water (or 3% TFA in water) through the column slowly (flow rate 1 mL/min).

-

Visual Check: A distinct orange band will travel down the column. Continue until the eluate is colorless.

-

-

Elution:

-

Wash the column with water to remove residual acid.

-

Elute the deprotected HEG product with 20–50% Acetonitrile in Water .

-

-

Result: The eluted fraction contains the pure, deprotected linker. The tritanol remains adsorbed to the column (requires high organic wash to remove later).

Figure 2: Decision matrix for selecting between Batch (Solution) and On-Column protocols based on purity requirements.

Process Monitoring & Quantification

The efficiency of the reaction can be quantified spectrophotometrically.[3] The DMT cation has a high extinction coefficient, allowing precise measurement of the released protecting group.

UV-Vis Quantification Protocol

-

Collect the total volume of the detritylation effluent (if using Protocol B) or an aliquot (Protocol A).

-

Dilute the sample with 0.1 M p-Toluenesulfonic Acid (TSA) in Acetonitrile (or Perchloric acid/EtOH).

-

Note: Acidic solvent is required to keep the DMT in its cationic (colored) form.

-

-

Measure Absorbance (A) at 498 nm (or 504 nm depending on solvent).

-

Calculate the quantity of DMT released using the Beer-Lambert Law:

Constants:

-

(Extinction Coefficient)

-

For routine checks in Toluene/DCA, values around

are often used.

References

-

Caruthers, M. H. (1985).[4] Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285. Link

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. Link

-

Thermo Fisher Scientific. (n.d.). Manual Detritylation of Oligonucleotides After Deprotection.[1][3][5] User Guide. Link

-

Dupont. (n.d.). Guide to cartridge purification of oligonucleotides with AmberChrom™ Resins. Application Note. Link

-

Khanal, A., et al. (2024).[6] Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols. Advanced Journal of Chemistry, Section A, 7(4), 448-458.[6] Link

-

BenchChem. (2025).[1] Application Notes and Protocols for Detritylation of DMT-on Oligonucleotides. Technical Support. Link

Sources

Revolutionizing Oligonucleotide Design: A Guide to Incorporating Hexaethylene Glycol Spacers

In the landscape of oligonucleotide-based therapeutics and advanced molecular diagnostics, the strategic incorporation of non-nucleosidic modifications is paramount. Among these, the hexaethylene glycol (HEG) spacer, a flexible and hydrophilic 18-atom chain, has emerged as a critical tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for incorporating HEG spacers into synthetic oligonucleotides, ensuring scientific integrity and empowering innovation.

The "Why": Strategic Rationale for HEG Spacers

The inclusion of a HEG spacer within an oligonucleotide sequence is not a trivial modification; it is a design choice driven by specific functional objectives. The inherent properties of the HEG linker—its length, flexibility, and hydrophilicity—address several challenges in oligonucleotide applications.

1. Mitigating Steric Hindrance: Large functional molecules, such as fluorescent dyes, quenchers, or proteins, when conjugated to an oligonucleotide, can sterically impede its ability to hybridize with its target sequence. The HEG spacer physically distances these moieties from the oligonucleotide, thereby reducing steric clashes and preserving hybridization efficiency.[1]

2. Enhancing Flexibility and Conformation: The HEG spacer introduces a flexible hinge within the oligonucleotide backbone. This is particularly advantageous in the design of molecular beacons, hairpin primers, and aptamers, where specific folding and conformational dynamics are essential for function.[][3] The spacer can facilitate the formation of hairpin loops and other secondary structures.[3][4]

3. Improving Solubility: The hydrophilic nature of the ethylene glycol repeats can enhance the overall aqueous solubility of an oligonucleotide, which is a crucial consideration for in vivo applications and for improving the handling of long or hydrophobic sequences.[5][6]

4. Surface Immobilization: When oligonucleotides are attached to solid supports, such as microarrays or beads, a HEG spacer can extend the probe away from the surface. This increased distance minimizes surface-induced steric hindrance and electrostatic interactions, making the oligonucleotide more accessible for hybridization with its target in solution.[7]

5. Controlling Enzymatic Activity: A HEG spacer can act as a roadblock for DNA polymerases. When placed at the 3'-end of an oligonucleotide, it can effectively block polymerase extension.[8] This property is leveraged in various molecular biology techniques to control amplification or sequencing reactions.

Core Technology: Phosphoramidite-Based Solid-Phase Synthesis

The incorporation of a HEG spacer into an oligonucleotide is seamlessly integrated into the well-established phosphoramidite method of solid-phase DNA/RNA synthesis.[9][10] The key reagent is the HEG phosphoramidite, also known as Spacer Phosphoramidite 18.[11][12] This molecule is analogous to a standard nucleoside phosphoramidite but lacks a nucleobase. It is introduced during the automated synthesis cycle at the desired position within the oligonucleotide sequence—be it at the 5'-terminus, 3'-terminus, or internally.[][4]

The synthesis cycle, a four-step process, is repeated for each monomer addition, including the HEG spacer phosphoramidite.

Workflow for Incorporating a HEG Spacer

Figure 1. Automated workflow for incorporating a HEG spacer via phosphoramidite chemistry.

Detailed Protocols

Protocol 1: Automated Solid-Phase Synthesis of a HEG-Modified Oligonucleotide

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Materials:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.[13][14]

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U) and ancillary reagents (activator, capping reagents, oxidizing agent, deblocking agent).

-

HEG Phosphoramidite (Spacer Phosphoramidite 18)[11]

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. At the desired insertion point for the HEG spacer, program the addition of the HEG phosphoramidite from its dedicated bottle port.

-

Synthesis Initiation: The synthesis begins with the 3'-most nucleoside attached to the CPG support. The synthesizer executes the first detritylation step to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing a free 5'-hydroxyl group.

-

Iterative Monomer Addition: The synthesizer will proceed through the programmed sequence, performing the four-step cycle for each nucleoside addition:

-

Coupling: The next phosphoramidite in the sequence (either a standard nucleoside or the HEG phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the elongation of failure sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Detritylation: The 5'-DMT group of the newly added monomer is removed to prepare for the next coupling cycle.

-

-

Incorporation of HEG Spacer: When the synthesizer reaches the programmed position for the spacer, it will add the HEG phosphoramidite using the same coupling, capping, and oxidation steps.

-

Completion of Synthesis: The synthesizer continues to add the remaining nucleosides in the sequence. The final 5'-DMT group is typically left on to facilitate purification.

Causality Behind Experimental Choices:

-

Solid Support: CPG is a rigid, non-swelling support that provides a stable platform for synthesis.[14] The pore size of the CPG is critical; larger pores (e.g., 1000 Å) are recommended for longer oligonucleotides to prevent steric hindrance within the pores as the chain elongates.[13]

-

Phosphoramidite Chemistry: This method is the gold standard for oligonucleotide synthesis due to its high coupling efficiency (typically >99%) and the stability of the phosphoramidite monomers.[10]

-